6-Chloro-N-(4-methylphenyl)-4-pyrimidinamine
CAS No.: 1219976-36-9
Cat. No.: VC3000347
Molecular Formula: C11H10ClN3
Molecular Weight: 219.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219976-36-9 |
|---|---|
| Molecular Formula | C11H10ClN3 |
| Molecular Weight | 219.67 g/mol |
| IUPAC Name | 6-chloro-N-(4-methylphenyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C11H10ClN3/c1-8-2-4-9(5-3-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3,(H,13,14,15) |
| Standard InChI Key | QTQNHENYEQBMBJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC2=CC(=NC=N2)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)NC2=CC(=NC=N2)Cl |
Introduction
6-Chloro-N-(4-methylphenyl)-4-pyrimidinamine is a heterocyclic compound belonging to the pyrimidine family. It features a pyrimidine ring with a chlorine atom at the 6-position and an N-(4-methylphenyl) group attached at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential applications in developing therapeutic agents for various diseases .
Synthesis
The synthesis of 6-Chloro-N-(4-methylphenyl)-4-pyrimidinamine typically involves nucleophilic substitution reactions. A common method involves reacting 6-chloropyrimidine with 4-methylaniline.
Applications and Research Findings
6-Chloro-N-(4-methylphenyl)-4-pyrimidinamine is primarily investigated for its potential in medicinal chemistry. Its structural and functional characteristics make it a valuable lead compound for drug development. Modifications to its structure can significantly affect its biological activity, which is crucial for targeting specific enzymes or biological pathways.
Mechanism of Action
The compound's mechanism of action involves interaction with biological targets, primarily through inhibition or modulation of enzyme activity. This makes it a promising candidate for developing therapeutic agents targeting various diseases.
Similar Compounds and Related Research
While 6-Chloro-N-(4-methylphenyl)-4-pyrimidinamine itself is not directly mentioned in the context of kinase inhibitors, other pyrimidine derivatives have shown potent activity as Src/Abl kinase inhibitors. These compounds demonstrate excellent antiproliferative activity against certain tumor cell lines, highlighting the potential of pyrimidine-based compounds in oncology .
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